molecular formula C9H7BrN4O2 B11780881 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11780881
M. Wt: 283.08 g/mol
InChI Key: ZPNPJPCXIICDAZ-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 5-bromopyridine-2-carboxylic acid with appropriate triazole precursors under controlled conditions. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used click chemistry technique .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the triazole ring .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its combination of a bromopyridine moiety and a triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrN4O2

Molecular Weight

283.08 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H7BrN4O2/c1-5-8(9(15)16)13-14(12-5)7-3-2-6(10)4-11-7/h2-4H,1H3,(H,15,16)

InChI Key

ZPNPJPCXIICDAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=NC=C(C=C2)Br

Origin of Product

United States

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